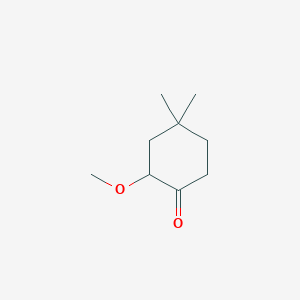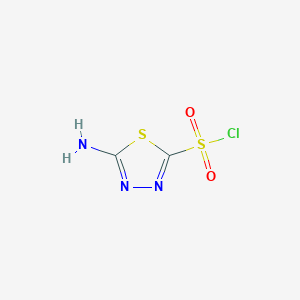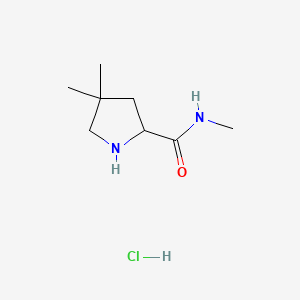
3,4-Disulfanylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Disulfanylbenzoic acid is an organic compound characterized by the presence of two thiol groups (-SH) attached to a benzene ring along with a carboxylic acid group (-COOH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Disulfanylbenzoic acid typically involves the introduction of thiol groups to a benzoic acid derivative. One common method is the reduction of disulfide bonds in a precursor compound using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The reaction is usually carried out under mild conditions to prevent oxidation of the thiol groups.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of disulfide precursors or the use of thiol-protecting groups during synthesis to enhance yield and purity. These methods ensure the efficient production of the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Disulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of disulfide derivatives.
Reduction: Regeneration of the thiol groups.
Substitution: Formation of thioethers or thioesters.
Applications De Recherche Scientifique
3,4-Disulfanylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of protein thiol-disulfide exchange reactions and as a probe for redox biology.
Medicine: Investigated for its potential as an antioxidant and in the development of thiol-based drugs.
Industry: Utilized in the production of polymers and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 3,4-Disulfanylbenzoic acid primarily involves its thiol groups, which can undergo redox reactions. These reactions can modulate the activity of enzymes and proteins by forming or breaking disulfide bonds. The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules.
Comparaison Avec Des Composés Similaires
3,4-Dihydroxybenzoic acid: Contains hydroxyl groups instead of thiol groups.
3,4-Diaminobenzoic acid: Contains amino groups instead of thiol groups.
3,4-Dimethylbenzoic acid: Contains methyl groups instead of thiol groups.
Uniqueness: 3,4-Disulfanylbenzoic acid is unique due to its thiol groups, which confer distinct redox properties and reactivity compared to other benzoic acid derivatives. This makes it particularly valuable in applications requiring redox activity or thiol-specific interactions.
Propriétés
Numéro CAS |
935687-90-4 |
|---|---|
Formule moléculaire |
C7H6O2S2 |
Poids moléculaire |
186.3 g/mol |
Nom IUPAC |
3,4-bis(sulfanyl)benzoic acid |
InChI |
InChI=1S/C7H6O2S2/c8-7(9)4-1-2-5(10)6(11)3-4/h1-3,10-11H,(H,8,9) |
Clé InChI |
PUMLYCMXOUJUDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B13466960.png)

![tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13466969.png)

![3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13466990.png)


![Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B13467002.png)
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13467003.png)
![5-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole-2-carboxylic acid](/img/structure/B13467005.png)


